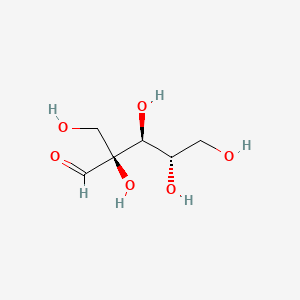
L-Hamamelose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Hamamelose plays a very important role as a chiral building block in synthesizing a wide variety of enantiopure compounds.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolism
L-Hamamelose is involved in biosynthetic pathways in plants. It has been found in leaves of Phaseolus vulgaris L., where it is converted into 2-carboxy-D-arabinitol and 2-carboxy-D-arabinitol 1-phosphate, suggesting a role in plant metabolism (Andralojc et al., 1996).
Studies on the catabolism of D-hamamelose by Kluyvera citrophila, a microorganism, indicate that hamamelose undergoes a degradation process leading to various end products like lactate and succinate, highlighting its metabolic significance in certain biological systems (Thanbichler & Beck, 1974).
Research has shown the synthesis of hamamelose-diphosphate by isolated spinach chloroplasts, suggesting the role of hamamelose in plant physiological processes (Beck, Stransky, & Fürbringer, 1971).
Chemical Synthesis and Applications
An efficient synthetic route for L-hamamelose has been developed, which is critical for its application as a chiral building block in synthesizing various enantiopure compounds (Kim et al., 2009).
The discovery of a RuBisCO-like Protein functioning as an oxygenase in the d-Hamamelose pathway highlights the potential application of hamamelose in biochemical research and synthetic biology (Kim, Lim, & Lee, 2018).
Medical and Pharmacological Research
Hamamelitannin, derived from hamamelose, shows protective activity against cell damage in murine skin fibroblasts induced by UVB irradiation, suggesting its potential in dermatological applications (Masaki, Atsumi, & Sakurai, 1995).
Hamamelitannin has also been identified as a potential suppressor of staphylococcal infections, demonstrating its role in addressing antibiotic resistance (Kiran et al., 2008).
Eigenschaften
CAS-Nummer |
4096-61-1 |
|---|---|
Produktname |
L-Hamamelose |
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.15 |
IUPAC-Name |
(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
ZGVNGXVNRCEBDS-ZLUOBGJFSA-N |
SMILES |
O=C[C@@]([C@H]([C@H](CO)O)O)(CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-Hamamelose; Hamamelose L-form [MI]; L-Ribose, 2-C-(hydroxymethyl)-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




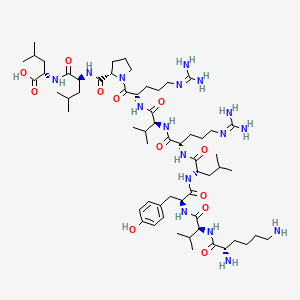
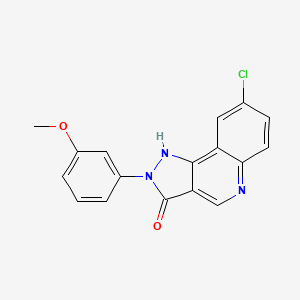

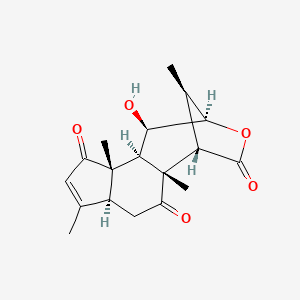
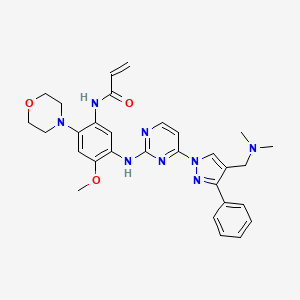
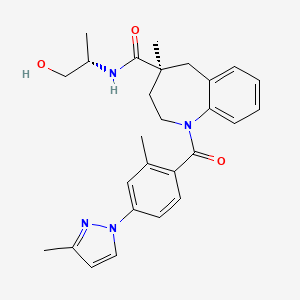
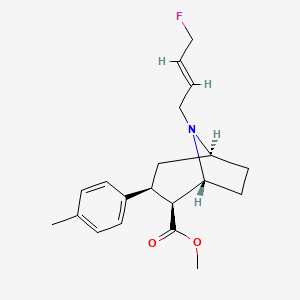
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)